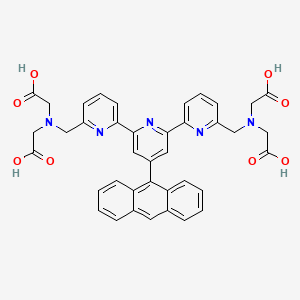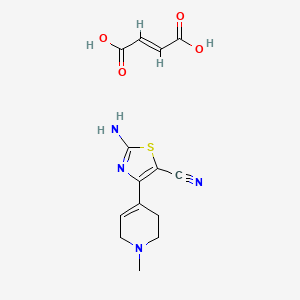
Ethyl trans-2-octenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl trans-2-octenoate, also known as trans-2-octenoic acid ethyl ester, is an organic compound with the molecular formula C10H18O2. It is a fatty acid ethyl ester derived from 2-octenoic acid. This compound is known for its fruity odor and is commonly found in various fruits such as pears, apples, and grapefruits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl trans-2-octenoate can be synthesized through the esterification of trans-2-octenoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl trans-2-octenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trans-2-octenoic acid.
Reduction: Reduction of the double bond can yield ethyl octanoate.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed:
Oxidation: Trans-2-octenoic acid.
Reduction: Ethyl octanoate.
Substitution: Corresponding amides or alcohol derivatives.
Scientific Research Applications
Ethyl trans-2-octenoate has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.
Biology: Studied for its role as a metabolite in various biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized as a flavor and fragrance agent in the food and cosmetic industries.
Mechanism of Action
The mechanism of action of ethyl trans-2-octenoate involves its interaction with specific molecular targets and pathways. As a fatty acid ester, it can be hydrolyzed by esterases to release trans-2-octenoic acid, which can then participate in various metabolic pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
Ethyl cis-2-octenoate: The cis isomer of ethyl trans-2-octenoate.
Ethyl octanoate: A saturated ester without the double bond.
Ethyl 2-hexenoate: A shorter chain ester with a similar structure.
Uniqueness: this compound is unique due to its trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer. The presence of the double bond also differentiates it from saturated esters like ethyl octanoate, affecting its reactivity and applications .
Properties
CAS No. |
2351-90-8 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
ethyl oct-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
AISZSTYLOVXFII-UHFFFAOYSA-N |
SMILES |
CCCCCC=CC(=O)OCC |
Isomeric SMILES |
CCCCC/C=C/C(=O)OCC |
Canonical SMILES |
CCCCCC=CC(=O)OCC |
density |
0.888-0.894 (20°) |
Key on ui other cas no. |
7367-82-0 2351-90-8 |
physical_description |
Liquid; Green-fruity aroma |
solubility |
Insoluble in water; soluble in fats Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dihydro-6-(4-pyridinyl)-5-(trifluoromethyl)-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1236082.png)

![3-[(5Z,9Z,14Z)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1236084.png)
![2-[(2-methylphenyl)amino]-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B1236087.png)
![2-[4-(4-Butyl-phenyl)-thiazol-2-yl]-3-(5-methyl-furan-2-yl)-acrylonitrile](/img/structure/B1236088.png)
![(E)-3-(1,3-benzothiazol-2-yl)-4-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]but-3-enoic acid](/img/structure/B1236089.png)






![(5E)-N,N,6-trimethyl-5-[[3-(trifluoromethyl)phenyl]methylidene]-4H-pyridazin-3-amine](/img/structure/B1236104.png)

